molecular formula C13H9Cl2NO2 B8366034 Methyl 2-(2,3-dichlorophenyl)isonicotinate

Methyl 2-(2,3-dichlorophenyl)isonicotinate

Cat. No. B8366034
M. Wt: 282.12 g/mol
InChI Key: WMIWQDBDRJNYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,3-dichlorophenyl)isonicotinate is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(2,3-dichlorophenyl)isonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2,3-dichlorophenyl)isonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-(2,3-dichlorophenyl)isonicotinate

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

methyl 2-(2,3-dichlorophenyl)pyridine-4-carboxylate

InChI

InChI=1S/C13H9Cl2NO2/c1-18-13(17)8-5-6-16-11(7-8)9-3-2-4-10(14)12(9)15/h2-7H,1H3

InChI Key

WMIWQDBDRJNYDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of argon, 250 mg (1.16 mmol) of methyl 2-bromoisonicotinate and 331 mg (1.74 mmol) of 2,3-dichlorophenylboronic acid were dissolved in 5 ml of toluene. 53 mg (0.06 mmol) of tris(dibenzylideneacetone)dipalladium, 46 mg (0.12 mmol) of 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl and 491 mg (2.31 mmol) of potassium phosphate were then added, and under argon the mixture was heated to 110° C. for 20 h. For work-up, the mixture was diluted at RT with 15 ml of ethyl acetate and 15 ml of water, the organic phase was separated off and the aqueous phase was extracted two more times with in each case 15 ml of ethyl acetate. The combined organic phases were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product was purified chromatographically [Method 19]. This gave 138 mg (42% of theory) of the target compound in a purity of 87%.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
331 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
46 mg
Type
reactant
Reaction Step Three
Quantity
491 mg
Type
reactant
Reaction Step Three
Quantity
53 mg
Type
catalyst
Reaction Step Three

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